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molecular formula C14H15NO B024574 (3-(Benzyloxy)phenyl)methanamine CAS No. 104566-43-0

(3-(Benzyloxy)phenyl)methanamine

Cat. No. B024574
M. Wt: 213.27 g/mol
InChI Key: WAMBEHWAKBRTGT-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Lastly, (3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester (691 mg, 1.67 mmol) was cooled on an ice bath, trifluoroacetic acid (3 mL) was added, and the solution was stirred for 30 minutes. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution, which was then extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the title compound (292 mg, 82%) was obtained as a white waxy solid. This was used in the next reaction without further purification.
Name
(3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:18]=1)C(OC(C)(C)C)=O)=O)(C)(C)C.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>>[CH2:24]([O:23][C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][CH:20]=1)[CH2:16][NH2:8])[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:2.3|

Inputs

Step One
Name
(3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester
Quantity
691 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)CC1=CC(=CC=C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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